Binding Selectivity Profile: RO4938581 vs. L-655,708 and Basmisanil
RO4938581 demonstrates a balanced binding selectivity profile for the GABAA α5 subunit. It exhibits a Ki of 4.6 nM at the α5β3γ2a receptor, with selectivities of 38-fold over α1, 40-fold over α2, and 17-fold over α3 [1]. This profile differs from the prototypic α5-selective inverse agonist L-655,708, which shows a binding selectivity of approximately 50-100 fold for α5 over other subtypes [2]. In contrast, the later clinical candidate basmisanil (RO5186582) achieved greater than 90-fold selectivity across all other subtypes [3].
| Evidence Dimension | Binding Affinity and Selectivity (Ki in nM and fold-selectivity) |
|---|---|
| Target Compound Data | Ki = 4.6 nM for α5β3γ2a; Selectivity: 38-fold over α1, 40-fold over α2, 17-fold over α3. |
| Comparator Or Baseline | L-655,708: ~50-100 fold selectivity for α5 over other subtypes. Basmisanil: Ki = 5 nM for α5, >90-fold selectivity over α1, α2, α3. |
| Quantified Difference | RO4938581 exhibits a 17-40 fold selectivity window, while basmisanil exceeds 90-fold and L-655,708 is in the 50-100 fold range. |
| Conditions | Radioligand binding assays using human recombinant GABAA receptors expressed in mammalian cell lines. |
Why This Matters
The specific selectivity ratio dictates the potential for off-target effects; a balance is required for efficacy without unwanted sedation or anxiogenesis.
- [1] IUPHAR/BPS Guide to Pharmacology. RO4938581 ligand page. Accessed 2026. View Source
- [2] Atack JR, Bayley PJ, Seabrook GR, Wafford KA, McKernan RM, Dawson GR. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors. Neuropharmacology. 2006 Nov;51(6):1023-9. View Source
- [3] Hipp JF, Knoflach F, Comley R, Ballard TM, Honer M, Trube G, Gasser R, Prinssen E, Wallnoefer HG, Orain D, Anklin C, Auberson Y, Bitterli E, Flament E, Glatthar R, Koller M, Nozulak J, Scheufler C, Scalone M, Stadler H, Thomas AW, Ullrich T, van der Veen R, von Kienlin M, Wettstein JG, Wichmann J, et al. Basmisanil, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man. Sci Rep. 2021 Apr 8;11(1):7700. View Source
